molecular formula C28H24N2O6 B13743930 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid

4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B13743930
M. Wt: 484.5 g/mol
InChI Key: YGYTXIIKPGDXIO-LQIBPGRFSA-N
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Description

4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with hydroxy and methoxy styryl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The styryl groups can be hydrogenated to form saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated hydroxy and methoxy derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-carboxyphenylmethyloxy)benzoic acid: Similar in structure but with different functional groups.

    3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Another related compound with carboxylic acid groups.

    4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid: A derivative with trimethylsilyl groups.

Uniqueness

4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is unique due to its combination of hydroxy, methoxy, and styryl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

4-[3,5-bis[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C28H24N2O6/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34/h3-17,31-32H,1-2H3,(H,33,34)/b9-3+,10-4+

InChI Key

YGYTXIIKPGDXIO-LQIBPGRFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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